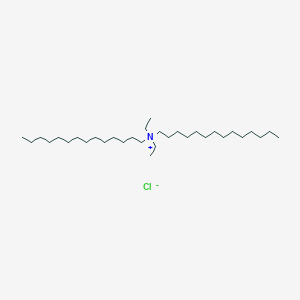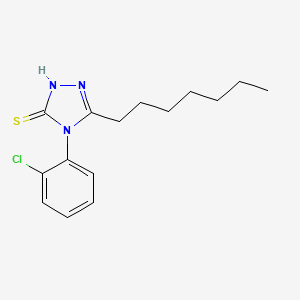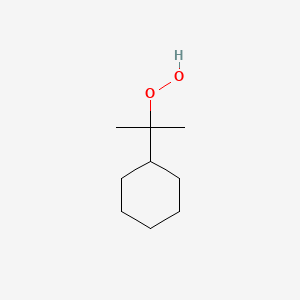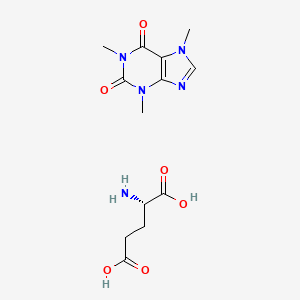
1,1-Dibromo-N,N-dibutylboranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-N,N-dibutylboranamine is an organoboron compound characterized by the presence of two bromine atoms and a boron-nitrogen bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-N,N-dibutylboranamine can be synthesized through the bromination of N,N-dibutylboranamine. The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-N,N-dibutylboranamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form N,N-dibutylboranamine.
Oxidation Reactions: Oxidation can lead to the formation of boron-containing oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Major Products Formed
Substitution: Formation of N,N-dibutylboranamine derivatives with different halogens or functional groups.
Reduction: Formation of N,N-dibutylboranamine.
Oxidation: Formation of boron oxides and other oxidation products.
Applications De Recherche Scientifique
1,1-Dibromo-N,N-dibutylboranamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of boron-containing polymers and materials.
Biological Studies: Investigated for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Industrial Applications: Used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-N,N-dibutylboranamine involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the boron-nitrogen bond can interact with nucleophiles. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromoethane: Similar in structure but lacks the boron-nitrogen bond.
1,1-Dibromo-2,2-dimethylpropane: Another dibromo compound with different alkyl groups.
N,N-Dibutylboranamine: The non-brominated analog of 1,1-dibromo-N,N-dibutylboranamine.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a boron-nitrogen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
54336-83-3 |
|---|---|
Formule moléculaire |
C8H18BBr2N |
Poids moléculaire |
298.86 g/mol |
Nom IUPAC |
N-butyl-N-dibromoboranylbutan-1-amine |
InChI |
InChI=1S/C8H18BBr2N/c1-3-5-7-12(9(10)11)8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
XCQRCIZCPMZXFM-UHFFFAOYSA-N |
SMILES canonique |
B(N(CCCC)CCCC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

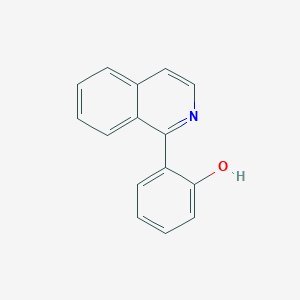
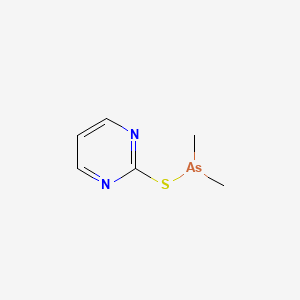

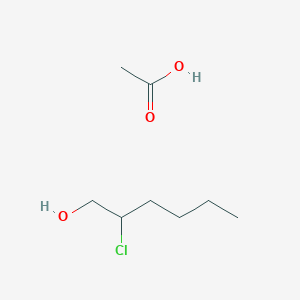
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
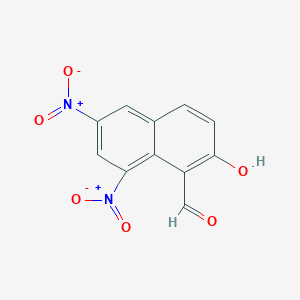
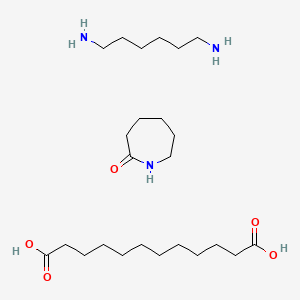
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
